molecular formula C21H21ClN4O4 B13970955 4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide

4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide

Cat. No.: B13970955
M. Wt: 428.9 g/mol
InChI Key: ZXIGKCZIBDLPQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which includes a quinoline core, a methoxy group, and a chloro-substituted phenoxy group. Its diverse functional groups make it a versatile molecule with various applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-amino-3-chlorophenol with cyclopropyl isocyanate to form an intermediate, which is then reacted with 7-methoxy-6-quinolinecarboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of high-pressure reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency .

Mechanism of Action

The mechanism of action of 4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting the phosphorylation of these kinases, the compound can prevent the activation of signaling pathways involved in cell proliferation and angiogenesis. This makes it a potent inhibitor of tumor growth and progression .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H21ClN4O4

Molecular Weight

428.9 g/mol

IUPAC Name

4-[3-chloro-4-(propylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide

InChI

InChI=1S/C21H21ClN4O4/c1-3-7-25-21(28)26-16-5-4-12(9-15(16)22)30-18-6-8-24-17-11-19(29-2)14(20(23)27)10-13(17)18/h4-6,8-11H,3,7H2,1-2H3,(H2,23,27)(H2,25,26,28)

InChI Key

ZXIGKCZIBDLPQC-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NC1=C(C=C(C=C1)OC2=C3C=C(C(=CC3=NC=C2)OC)C(=O)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.